molecular formula C23H18ClN5O2S B3014516 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904584-25-4

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B3014516
CAS RN: 904584-25-4
M. Wt: 463.94
InChI Key: RJHCEYBRFAUCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C23H18ClN5O2S and a molecular weight of 463.94 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazolo[1,5-a]quinazolin-5-amine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is substituted with a 3,4-dimethylphenyl sulfonyl group, a phenyl group, and a chlorine atom .

Scientific Research Applications

  • Molecular Structures and Synthesis : Research by Crabb et al. (1999) focused on the preparation of triazoloquinazolinium betaines and explored the molecular rearrangements of related compounds. This study provides valuable insights into the structural and synthetic aspects of triazoloquinazoline derivatives (Crabb et al., 1999).

  • Potential as H(1)-Antihistaminic Agents : Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones, which showed significant potential as H(1)-antihistaminic agents. This suggests potential therapeutic applications of these compounds (Alagarsamy et al., 2008).

  • Antimicrobial Activity : Patel et al. (2010) synthesized derivatives of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and demonstrated their promising antibacterial and antifungal activities (Patel et al., 2010).

  • Adenosine Receptor Antagonists : Burbiel et al. (2016) identified 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists, highlighting their potential in drug development (Burbiel et al., 2016).

  • Chymase Inhibition : Fukami et al. (2000) researched 3-phenylsulfonylquinazoline-2,4-dione derivatives as inhibitors of human heart chymase, suggesting their possible role in cardiovascular therapeutics (Fukami et al., 2000).

  • Antimicrobial and Nematicidal Properties : Reddy et al. (2016) synthesized a class of triazoloquinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal activities, showing their potential in agricultural and pharmaceutical applications (Reddy et al., 2016).

  • Hypotensive Activity : El-Sabbagh et al. (2010) synthesized octahydroquinazoline derivatives and found some of them to possess high hypotensive effects, indicating their potential in managing hypertension (El-Sabbagh et al., 2010).

properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-8-10-18(12-15(14)2)32(30,31)23-22-26-21(25-17-6-4-3-5-7-17)19-13-16(24)9-11-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCEYBRFAUCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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